4-(Hexadecanoylamino)benzamide
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Overview
Description
4-(Hexadecanoylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a hexadecanoyl (palmitoyl) chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecanoylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its green, rapid, and mild conditions, as well as its high yield and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Hexadecanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position due to resonance stabilization.
Common Reagents and Conditions
Oxidation: NBS is commonly used for free radical bromination at the benzylic position.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions for nucleophilic substitution often involve polar aprotic solvents and suitable nucleophiles.
Major Products Formed
Oxidation: Benzylic bromides or alcohols.
Reduction: Primary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(Hexadecanoylamino)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Hexadecanoylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit enzymes like histone deacetylases (HDACs), which play a role in gene expression and cancer progression . The compound’s effects are mediated through its binding to these enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-hexadecanoylbenzamide: Similar structure but lacks the amide group on the benzene ring.
4-(Octadecanoylamino)benzamide: Similar structure with a longer alkyl chain.
Uniqueness
4-(Hexadecanoylamino)benzamide is unique due to its specific combination of a benzamide group and a hexadecanoyl chain, which imparts distinct physical and chemical properties. This combination can enhance its biological activity and industrial applicability compared to simpler benzamide derivatives .
Properties
Molecular Formula |
C23H38N2O2 |
---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
4-(hexadecanoylamino)benzamide |
InChI |
InChI=1S/C23H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)25-21-18-16-20(17-19-21)23(24)27/h16-19H,2-15H2,1H3,(H2,24,27)(H,25,26) |
InChI Key |
GNELUUFZICWBAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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